2-(2-Thienyl)thiazole

Übersicht

Beschreibung

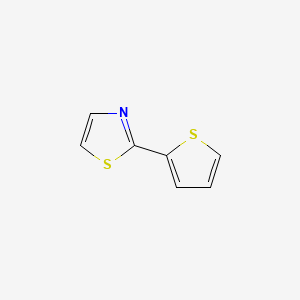

2-(2-Thienyl)thiazole is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiophene ring is another five-membered ring containing four carbon atoms and one sulfur atom

Wirkmechanismus

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes . For instance, some thiazole derivatives act through kinase modulation, polymerization inhibition of microtubule, pro-matrix metalloproteinase activation, signal transducer activation of transcription 3, histone deacetylase inhibition, etc .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . For example, thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The downstream effects of these interactions can lead to changes in cellular function and overall health.

Pharmacokinetics

Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 2-(2-Thienyl)thiazole.

Result of Action

Thiazole derivatives are known to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects could result from the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The action of thiazole derivatives can be influenced by various factors, including the physiological environment and the presence of other molecules

Biochemische Analyse

Biochemical Properties

In biochemical reactions, 2-(2-Thienyl)thiazole interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is characterized by the planar structure of the thiazole ring and its aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Cellular Effects

This compound has diverse effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienyl)thiazole typically involves the reaction of 2-bromo-1-(2-thienyl)ethanone with thiourea under basic conditions . The reaction proceeds through the formation of an intermediate thioamide, which then cyclizes to form the thiazole ring. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Thienyl)thiazole can undergo various chemical reactions, including:

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Halogenated reagents (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Halogenated thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Thienyl)thiazole has a wide range of applications in scientific research, including:

Vergleich Mit ähnlichen Verbindungen

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole ring.

Uniqueness: 2-(2-Thienyl)thiazole is unique due to the presence of both thiazole and thiophene rings, which confer distinct chemical properties and potential biological activities. The combination of these two heterocyclic rings allows for a broader range of chemical reactions and applications compared to compounds with only one of these rings .

Biologische Aktivität

2-(2-Thienyl)thiazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological effects, and structure-activity relationships (SAR) of this compound and its derivatives, highlighting their potential applications in treating various diseases.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of ortho-aminothiophenol with thioamide derivatives or other thiophene-containing reactants. Various methodologies have been reported, including the use of solvents such as N-methyl-2-pyrrolidone to facilitate the reaction. The resulting compound features a thiazole ring fused with a thiophene moiety, which is crucial for its biological activity .

Antimicrobial Activity

One of the prominent biological activities of this compound is its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, one derivative demonstrated MIC values of 5–10 µg/mL against E. coli, P. aeruginosa, and S. aureus, comparable to standard antibiotics like ciprofloxacin . Additionally, it showed antifungal activity against Candida albicans with an MIC of 5 µg/mL .

Anticancer Properties

Thiazole derivatives, including this compound, have shown promising anticancer activities. In vitro studies indicated that certain derivatives were effective in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, one derivative exhibited IC50 values of 2.57 µM for MCF-7 and 7.26 µM for HepG2, demonstrating superior efficacy compared to standard chemotherapeutic agents . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound has been investigated for various other biological activities, including:

- Antioxidant Activity : Certain derivatives have shown significant free radical scavenging abilities, indicating potential in oxidative stress-related conditions .

- Anti-inflammatory Effects : Compounds derived from this scaffold have been evaluated for their anti-inflammatory properties, contributing to their therapeutic potential .

- Antidiabetic Activity : Some thiazole derivatives have displayed the ability to enhance glucose absorption in muscle cells, suggesting a role in managing diabetes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the thiazole and thiophene rings can significantly influence potency and selectivity against different targets. For example:

Case Studies

- Anticancer Study : A series of thiazole derivatives were synthesized and tested against MCF-7 and HepG2 cell lines. The most active compound showed an IC50 value significantly lower than that of Staurosporine, indicating strong anticancer potential .

- Antimicrobial Evaluation : A study evaluated various thiazole compounds against multiple bacterial strains, revealing potent activity against both Gram-positive and Gram-negative bacteria with minimal resistance development observed .

Eigenschaften

IUPAC Name |

2-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2/c1-2-6(9-4-1)7-8-3-5-10-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTKXVQRRLZCDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.